(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide
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Overview
Description
(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes benzyl, chlorobenzyl, ethoxyphenyl, and cyanopropenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and chlorobenzyl derivatives, followed by their coupling with ethoxyphenyl and cyanopropenamide groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzyl and chlorobenzyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial to achieving the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under inert atmospheres at lower temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted benzyl or chlorobenzyl compounds.
Scientific Research Applications
(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{4-[(3-Chlorobenzyl)oxy]-3-methoxybenzylidene}-N-phenylhydrazinecarbothioamide
- (2Z)-2-{4-[(3-Chlorobenzyl)oxy]-3-methoxybenzylidene}-N-ethylhydrazinecarbothioamide
- (2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H23ClN2O3 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
(Z)-N-benzyl-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H23ClN2O3/c1-2-31-25-15-20(12-13-24(25)32-18-21-10-6-7-11-23(21)27)14-22(16-28)26(30)29-17-19-8-4-3-5-9-19/h3-15H,2,17-18H2,1H3,(H,29,30)/b22-14- |
InChI Key |
JAVFPNNAZHHAAG-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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